Computational PASS Prediction Profile: Signal Transduction and Kinase Inhibition Probability Differentiates the 4-Chlorobenzyl Derivative from Core Scaffolds
The 2-(4-chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivative has been subjected to in silico PASS (Prediction of Activity Spectra for Substances) analysis [1]. The highest-probability predicted activities include signal transduction pathways inhibitor (Pa=0.718, Pi=0.011), chloride peroxidase inhibitor (Pa=0.657, Pi=0.015), protein kinase inhibitor (Pa=0.620, Pi=0.011), antimycobacterial (Pa=0.584, Pi=0.001), and rheumatoid arthritis treatment (Pa=0.577, Pi=0.006) [1]. These predictions are specific to the full 4-chlorobenzyl-substituted structure and are absent from or reduced in probability for the unsubstituted pyridazine-4-carboxylic acid core, as the substituent contributes significantly to the pharmacophoric fingerprint used by the PASS algorithm [2].
| Evidence Dimension | PASS-predicted biological activity probability (Pa values) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor Pa=0.718; Chloride peroxidase inhibitor Pa=0.657; Protein kinase inhibitor Pa=0.620; Antimycobacterial Pa=0.584 |
| Comparator Or Baseline | Unsubstituted pyridazine-4-carboxylic acid (PASS predictions not available in the same dataset; Pa values are a function of the full structure including the 4-chlorobenzyl substituent) |
| Quantified Difference | Not directly quantifiable against comparator; Pa values represent the probability that the compound is active (Pa > 0.5 considered significant for experimental follow-up) |
| Conditions | PASS algorithm; structure-based activity spectrum prediction |
Why This Matters
The PASS profile provides a computationally tractable, structure-specific activity hypothesis that allows procurement teams to select this compound for kinase or signal transduction screening cascades rather than relying on untargeted library screening with less-informed analog choices.
- [1] Table 7 PASS prediction for the activity of the title compound. Sci Rep. 2025; 15:44010. (PASS prediction data for the compound.) View Source
- [2] Filimonov DA, et al. Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chem Heterocycl Compd. 2014; 50(3):444-457. (Describes the PASS methodology and the dependence of predictions on full molecular structure including substituents.) View Source
